molecular formula C4H8O4S B1334190 Methyl Methanesulfonylacetate CAS No. 62020-09-1

Methyl Methanesulfonylacetate

Cat. No. B1334190
Key on ui cas rn: 62020-09-1
M. Wt: 152.17 g/mol
InChI Key: RQKDASVRZONLNQ-UHFFFAOYSA-N
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Patent
US07153854B2

Procedure details

To a suspension of dimethyl sulfone (5.43 g) in tetrahydrofuran (10 mL) was addded 1.59 M n-butyl lithium (36.3 mL) in a dryice-acetone bath under a nitrogen atmosphere. After stirring for 0.5 hour, a solution of methyl methoxyacetate (2.00 g) in tetrahydrofuran (5 mL) was added. The resulting mixture was stirred for 2 hours in the bath and allowed to warm to room temperature over 2 hours. The mixture was partitioned between EtOAc and 4 N hydrochloric acid. The reaction was quenched by adding 4 N hydrochloric acid in EtOAc (15 mL). The mixture was partitioned between EtOAc (100 mL) and brine (100 mL). The aqueous layer was washed with EtOAc (100 mL, five times). The organic layer was combined, and the combined extracts were dried over MgSO4, and evaporated. Flash silicagel column chromatography (EtOAc-hexane=50-200 to 300-100) afforded 2-(methylsulfonyl)-1-methoxyethanone as a colorless oil (2.24 g).
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
36.3 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].C([Li])CCC.COC[C:14]([O:16][CH3:17])=[O:15]>O1CCCC1>[CH3:1][S:2]([CH2:5][C:14]([O:16][CH3:17])=[O:15])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
5.43 g
Type
reactant
Smiles
CS(=O)(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
36.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
COCC(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 hours in the bath
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and 4 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 4 N hydrochloric acid in EtOAc (15 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc (100 mL) and brine (100 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with EtOAc (100 mL, five times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CS(=O)(=O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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